molecular formula C7H4Cl2O2 B1297564 2,6-Dichloro-4-hydroxybenzaldehyde CAS No. 60964-09-2

2,6-Dichloro-4-hydroxybenzaldehyde

Cat. No. B1297564
CAS RN: 60964-09-2
M. Wt: 191.01 g/mol
InChI Key: WWFRBIPLCLSKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dichloro-4-hydroxybenzaldehyde” is a chlorinated organic compound . Its CAS Number is 60964-09-2 and its molecular weight is 191.01 . It is stored at room temperature in an inert atmosphere . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “2,6-Dichloro-4-hydroxybenzaldehyde” involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C . The reaction is catalyzed by phosphorus pentachloride and light . The method ensures easy production control, little material consumption, and low production cost .


Molecular Structure Analysis

The InChI Code for “2,6-Dichloro-4-hydroxybenzaldehyde” is 1S/C7H4Cl2O2/c8-6-1-4 (11)2-7 (9)5 (6)3-10/h1-3,11H . The InChI key is WWFRBIPLCLSKNH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can be used as an analytical reagent . It is also involved in the synthesis of benzothiazoles .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Chromatographic Analysis

2,6-Dichloro-4-hydroxybenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) investigated the separation of chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column. Their research provides data on the retention indices for compounds like 2,6-Dichloro-4-hydroxybenzaldehyde, highlighting its behavior in chromatographic processes (Korhonen & Knuutinen, 1984).

Catalyst in Organic Synthesis

Jiang et al. (2014) explored the use of 2,6-Dichloro-4-hydroxybenzaldehyde in the field of organic synthesis. They developed a method for the oxyfunctionalization of benzylic C(sp3)–H using Cu(OAc)2 catalysis. This process transforms 2,6-disubstituted 4-cresols, including derivatives like 2,6-Dichloro-4-hydroxybenzaldehyde, into various aromatic carbonyl compounds, demonstrating its utility in pharmaceutical and practical applications (Jiang et al., 2014).

Environmental Transformations

Neilson et al. (1988) studied the transformations of halogenated aromatic aldehydes, including 2,6-Dichloro-4-hydroxybenzaldehyde, by anaerobic bacteria. Their research sheds light on the oxidation and reduction of the aldehyde group in these compounds, contributing to the understanding of how such chemicals might behave in environmental conditions, such as in sediments and water bodies (Neilson et al., 1988).

Solid Phase Organic Synthesis

Swayze (1997) investigated the use of 4-hydroxybenzaldehyde derivatives, including 2,6-Dichloro-4-hydroxybenzaldehyde, as linkers for solid phase organic synthesis. This research provides insights into how these compounds can be used to create secondary amides, which are important in various synthetic applications (Swayze, 1997).

Reaction with Alkynes, Alkenes, or Allenes

Kokubo et al. (1999) explored the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, involving the cleavage of the aldehyde C-H bond. This study demonstrates the versatility of compounds like 2,6-Dichloro-4-hydroxybenzaldehyde in chemical reactions, particularly in the formation of 2-alkenoylphenols (Kokubo et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Relevant Papers

The relevant papers for “2,6-Dichloro-4-hydroxybenzaldehyde” include studies on its synthesis , its use in chemical reactions , and its physical and chemical properties .

properties

IUPAC Name

2,6-dichloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFRBIPLCLSKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336009
Record name 2,6-dichloro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-hydroxybenzaldehyde

CAS RN

60964-09-2
Record name 2,6-dichloro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of calcium hydroxide (61 gm), sodium carbonate (69.7 gm), and 3,5 dichlorophenol (20.97 gm) in water (436 ml) at 74° is added chloroform (45.3 gm) over 90 minutes. The solution is refluxed for 31/2 hours. After the slow addition of concentrated hydrochloric acid (170 ml), the acidic solution is steam distilled the aqueous residue is cooled and the solid which separates is filtered. Recrystallization from toluene gives 1.1 gm of 2,6-dichloro-4-hydroxybenzaldehyde.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
20.97 g
Type
reactant
Reaction Step One
Name
Quantity
436 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
45.3 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2.50 M n-butyllithium in hexane (13.3 mL) was added to a stirred solution of (3,5-dichlorophenoxy)(triisopropyl)silane (10.1 g, 31.6 mmol) in THF (40 mL) under an atmosphere of nitrogen at −78° C. After stirring for 45 min at −78° C., DMF (5 mL) was added slowly. The mixture was allowed to warm to −10° C. After hydrolysis with 2 N HCl, the layers were separated and the aqueous layer separated and extracted with ethyl acetate twice. The combined organic solutions were dried over Na2SO4, filtered and concentrated. To the residue was added hexane (30 mL) and the precipitate was filtered and washed with hexane to give the desired product as a white precipitate. (5.50 g, 91%). LCMS for C2H5Cl2O2(M+H)+: m/z=191.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 500 mL rbf at −78° C. was added 80 mL THF, 15.5054 g (55.9 mmol) of 4-(tert-Butyl-dimethyl-silanyloxy)-2,6-dichloro-benzaldehyde, stirred 10 min. Then added 41.1423 mL (57.6 mmol) of sec-butyllithium drop-wise over 25 min, and allowed to stir at −78° C. for 1.5 h. To the mostly yellow suspension was added 6.4682 mL (83.9 mmol) of DMF. The yellow solution was allowed to stir at −78° C. for 5 h. To the reaction mixture was added 1 mL MeOH, and 60 mL of 1 N HCl and allowed to warm to r.t. for 18 h. The brown solution was brought to pH 4, extracted with EtOAc, washed with water, brine, and dried with Na2SO4. Solid drop out of organic, filtered and rinsed with DCM to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.93 (s, 2H) 10.24 (s, 1H) 11.45 (s, 1H). MS (m/z) 191.0 M (+1), tR=1.07, Meth 10
Quantity
41.1423 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4682 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
4-(tert-Butyl-dimethyl-silanyloxy)-2,6-dichloro-benzaldehyde
Quantity
15.5054 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-hydroxybenzaldehyde
Reactant of Route 3
2,6-Dichloro-4-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-4-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-hydroxybenzaldehyde

Citations

For This Compound
13
Citations
J Gutierrez, R Eisenberg, G Herrensmith… - … Section C: Crystal …, 2011 - scripts.iucr.org
The structures of orthorhombic (E)-4-(2-{[amino(iminio)methyl]amino}vinyl)-3,5-dichlorophenolate dihydrate, C8H8Cl2N4O·2H2O, (I), triclinic (E)-4-(2-{[amino(iminio)methyl]amino}vinyl)-…
Number of citations: 4 scripts.iucr.org
IOO Korhonen, J Knuutinen - Journal of Chromatography A, 1984 - Elsevier
A mixture of all nine chlorinated 4-hydroxybenzaldehydes and the parent homologue was separated on a non-polar SE-30 capillary column using various isothermal and temperature-…
Number of citations: 12 www.sciencedirect.com
T von Hirschheydt, E Voss - Synthesis, 2004 - thieme-connect.com
Hydroxyl-and hydroxymethyl-substituted 2, 6-dichlorobenzaldehydes 1-4 have been obtained by lithiation of the corresponding TIPS-protected dichlorophenols or dichlorobenzylic …
Number of citations: 1 www.thieme-connect.com
JJ Baldwin, EL Engelhardt, R Hirschmann… - Journal of Medicinal …, 1979 - ACS Publications
Modification of the pharmacological profile of the vasodilating/ß-adrenergic blocking agent 2-[4-[3-(tert-butylamino)-2-hydroxypropoxy] phenyl]-4-(trifluoromethyl) imidazole (1) has been …
Number of citations: 45 pubs.acs.org
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
Number of citations: 152 www.sciencedirect.com
M Kotańska, M Marcinkowska, KJ Kuder… - Pharmacological …, 2023 - Springer
Background α 2-adrenoceptor ligands have been investigated as potential therapeutic agents for the treatment of obesity. Our previous studies have shown that guanabenz reduces the …
Number of citations: 7 link.springer.com
JM Barbe, G Canard, S Brandès, R Guilard - 2005 - Wiley Online Library
Cobalt(III) corroles exhibit an infinite selectivity for the coordination of carbon monoxide towards dioxygen and dinitrogen. This peculiar property thus allows their use as sensing devices …
F Gug, N Oumata, D Tribouillard-Tanvier… - Bioconjugate …, 2010 - ACS Publications
The synthesis of affinity matrices for 6-aminophenanthridine (6AP) and 2,6-dichlorobenzylidenaminoguanidine (Guanabenz, GA), two unrelated prion inhibitors, is described. In both …
Number of citations: 14 pubs.acs.org
J Jiang, W Li, X Zhang, J Liu, X Zhu - Separation and Purification …, 2018 - Elsevier
Granular activated carbon (GAC) adsorption has been traditionally used to remove natural organic matter (NOM), the major precursor of halogenated disinfection byproducts (DBPs), in …
Number of citations: 88 www.sciencedirect.com
LWL Woo, PM Wood, C Bubert, MP Thomas… - …, 2013 - Wiley Online Library
4‐{[(4‐Cyanophenyl)(4H‐1,2,4‐triazol‐4‐yl)amino]methyl}phenyl sulfamate and its ortho‐halogenated (F, Cl, Br) derivatives are first‐generation dual aromatase and sulfatase inhibitors …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.